6-Benzothiazolecarbonitrile, 2-acetyl-
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Overview
Description
6-Benzothiazolecarbonitrile,2-acetyl-(9CI) is a chemical compound with the molecular formula C10H6N2OS. It is known for its unique structure, which includes a benzothiazole ring fused with a nitrile and an acetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazolecarbonitrile,2-acetyl-(9CI) typically involves the reaction of 2-aminobenzothiazole with acetic anhydride and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 6-Benzothiazolecarbonitrile,2-acetyl-(9CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Benzothiazolecarbonitrile,2-acetyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-Benzothiazolecarbonitrile,2-acetyl-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Benzothiazolecarbonitrile,2-acetyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzothiazole: Similar structure but lacks the nitrile group.
Benzothiazole-2-carbonitrile: Similar structure but lacks the acetyl group.
2-Acetyl-6-methylbenzothiazole: Similar structure with a methyl group instead of a nitrile.
Uniqueness
6-Benzothiazolecarbonitrile,2-acetyl-(9CI) is unique due to the presence of both the nitrile and acetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C10H6N2OS |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2-acetyl-1,3-benzothiazole-6-carbonitrile |
InChI |
InChI=1S/C10H6N2OS/c1-6(13)10-12-8-3-2-7(5-11)4-9(8)14-10/h2-4H,1H3 |
InChI Key |
HOFSFPNHLKFJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(S1)C=C(C=C2)C#N |
Origin of Product |
United States |
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